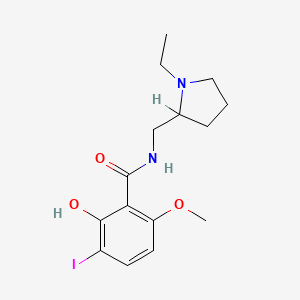

(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxy group, an iodine atom, and a methoxy group attached to a benzamide core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group. The benzamide core is then synthesized, and the hydroxy, iodine, and methoxy groups are introduced through various substitution reactions. The final step involves coupling the pyrrolidine ring with the benzamide core under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques. Reaction conditions are carefully controlled to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The iodine atom can be reduced to a hydrogen atom.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the iodine atom yields a hydrogen-substituted compound .

Applications De Recherche Scientifique

Biological Activities

Research has demonstrated that (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide exhibits promising biological activities, particularly in the following areas:

1. Anticancer Activity:

- Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated against human colorectal carcinoma cells (HCT116) using the Sulforhodamine B assay, revealing significant cytotoxic effects with an IC50 value comparable to standard chemotherapeutic agents .

2. Antimicrobial Properties:

- The compound has been tested for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potent activity against multiple strains, suggesting its potential as an antimicrobial agent .

3. Neuropharmacological Effects:

- The structural features of this compound suggest possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence pathways involved in neuroprotection and cognitive enhancement .

Table 1: Anticancer Activity of this compound

Table 2: Antimicrobial Efficacy of this compound

Mécanisme D'action

The mechanism of action of (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide

- N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine

- N-[(1-ethylpyrrolidin-2-yl)methyl]urea

Uniqueness

(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide is unique due to the presence of the iodine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Activité Biologique

(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide, commonly known as Iolopride, is a compound with significant biological activity, particularly in the context of neuropharmacology and oncology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse sources.

Chemical Structure and Properties

Iolopride has the following molecular formula: C15H21IN2O3. Its structure features a methoxy group, a hydroxy group, and an iodine atom which contribute to its pharmacological properties. The presence of the pyrrolidine moiety enhances its interaction with biological targets.

Iolopride acts predominantly as a dopamine receptor antagonist, specifically targeting D2-like receptors. This mechanism is crucial for its effects in modulating neurotransmission in the central nervous system (CNS). Additionally, studies suggest that it may influence other neurotransmitter systems, including serotonin and norepinephrine pathways, thereby impacting mood and cognitive functions.

Antiproliferative Effects

Recent studies have demonstrated that Iolopride exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown selective cytotoxicity towards MCF-7 breast cancer cells with an IC50 value ranging from 1.2 to 5.3 µM, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 1.2 - 5.3 |

| HCT 116 (colorectal cancer) | 3.7 |

| H460 (lung carcinoma) | 4.4 |

This table summarizes the antiproliferative activity of Iolopride against significant cancer cell lines.

Antioxidant Activity

Iolopride has also been evaluated for its antioxidant properties. Compounds with similar structural features have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro. This activity is essential for preventing cellular damage and may contribute to its anticancer effects .

Case Studies and Research Findings

- Neuropharmacological Studies : Research indicates that Iolopride can enhance dopaminergic signaling in specific brain regions, potentially aiding in the treatment of disorders like schizophrenia and Parkinson's disease .

- Oncological Applications : In vivo studies have shown promising results where Iolopride administration led to reduced tumor growth in mouse models of breast cancer. The compound's ability to induce apoptosis in cancer cells was highlighted as a key mechanism .

- Combination Therapies : Preliminary investigations into combination therapies involving Iolopride with other chemotherapeutic agents suggest enhanced efficacy and reduced side effects compared to monotherapy approaches .

Propriétés

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANPFCFJURGKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869574 |

Source

|

| Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.